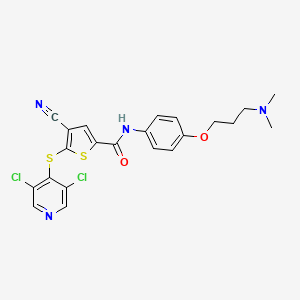
4-Cyano-5-((3,5-dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-5-((3,5-dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a dichloropyridinyl thioether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-((3,5-dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the thiophene ring, introduction of the cyano group, and the coupling of the dichloropyridinyl thioether and the dimethylaminopropoxyphenyl moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-5-((3,5-dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring and the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Cyano-5-((3,5-dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyano-5-((3,5-dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiophene derivatives, cyano-substituted compounds, and pyridine-containing molecules. Examples include:
- 4-Cyano-5-(pyridin-4-yl)thiophene-2-carboxamide
- 4-Cyano-5-((3-chloropyridin-4-yl)thio)thiophene-2-carboxamide
Uniqueness
The uniqueness of 4-Cyano-5-((3,5-dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)thiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H20Cl2N4O2S2 |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[4-[3-(dimethylamino)propoxy]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N4O2S2/c1-28(2)8-3-9-30-16-6-4-15(5-7-16)27-21(29)19-10-14(11-25)22(31-19)32-20-17(23)12-26-13-18(20)24/h4-7,10,12-13H,3,8-9H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
GWIKNAKBVWBXMY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


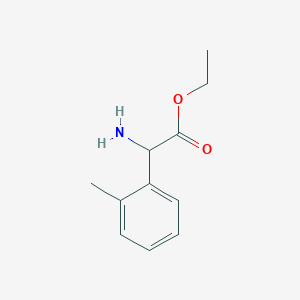
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
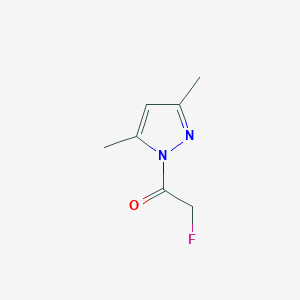

![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
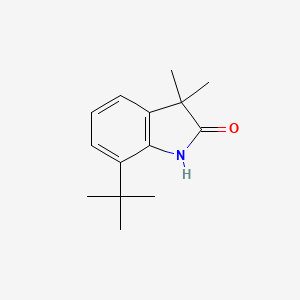
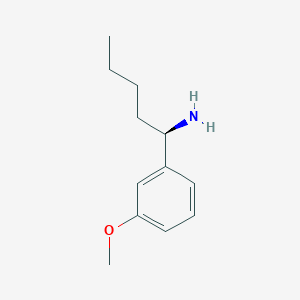


![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)




